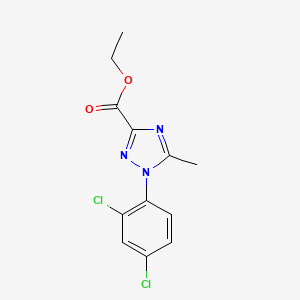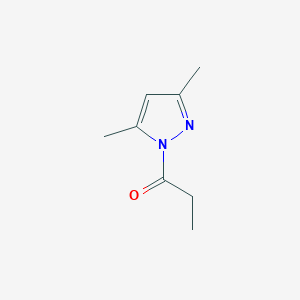
ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
説明
This compound is likely to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a planar, aromatic, and polar structure, which can participate in various chemical reactions . The presence of the dichlorophenyl group suggests that this compound may have properties similar to other dichlorophenyl-containing compounds, such as certain pesticides or pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate 1,2,4-triazole with a dichlorophenyl-containing compound in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a dichlorophenyl group and an ethyl ester group. The dichlorophenyl group is likely to contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the dichlorophenyl group. The compound could potentially undergo reactions at these sites, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Corrosion Inhibition
Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has been studied for its corrosion inhibition properties, particularly on aluminum alloys in acidic environments. Raviprabha and Bhat (2021) explored its efficacy in protecting AA6061 aluminum alloy in hydrochloric acid, discovering that its inhibition efficiency increases with concentration and temperature. Through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, it was found that the compound acts as a mixed-type inhibitor. Langmuir isotherm analysis suggested that adsorption on the aluminum surface could be through physical and chemical interactions, with chemisorption indicated by increased activation energy. This was further supported by scanning electron microscopy, which showed the surface morphology of the alloy in the presence and absence of the inhibitor, highlighting its protective effect against corrosion (Raviprabha & Bhat, 2021).
Synthesis of Novel Compounds
The compound has also been used as a precursor in the synthesis of new chemical entities. Machado et al. (2011) described the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method showcased high regioselectivity and yielded the final products in 71-92% yields. The significance of this methodology lies in its efficiency, reducing reaction times significantly to just 10-12 minutes, and the structures of the ethyl 1H-pyrazole-3-carboxylates were supported by crystallographic data (Machado et al., 2011).
Adsorption and Molecular Interaction Studies
Another application involves the study of adsorption properties and molecular interactions. Wang et al. (2007) investigated a copolymer, poly(acrylic acid-co-ethyl 1-(4-chlorophenyl)-5-acrylamino-1,2,3-triazol-4-carboxylate), examining the effects of metal ions and pH values on the conformational transition of copolymer chains in aqueous solutions. Their research demonstrated that the copolymer's fluorescence intensity and anisotropy varied with changes in metal ion concentrations and pH values, providing insights into the copolymer's responsive behavior in different chemical environments (Wang et al., 2007).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-4-8(13)6-9(10)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVACRZWGPJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391370 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
103058-78-2 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103058-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol](/img/structure/B1598397.png)



![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)
